2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide
Description
Chemical Identity and Systematic Nomenclature
Structural Composition and IUPAC Nomenclature
The compound’s IUPAC name, 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide , systematically describes its molecular architecture. Breaking down the name:
- 2-(3,5-dimethyl-1,2-oxazol-4-yl) : Refers to a 1,2-oxazole ring substituted with methyl groups at positions 3 and 5, linked via the 4-position to an acetamide backbone.
- N-[2-(5-methoxy-1H-indol-1-yl)ethyl] : Denotes a 5-methoxyindole group attached to the ethylamine side chain of the acetamide.
The molecular formula is C₁₈H₂₁N₃O₃ , with a molecular weight of 327.4 grams per mole . The InChIKey DWXUCYSOIKPLJM-UHFFFAOYSA-N and CAS registry number 1234423-98-3 provide unique identifiers for this compound.
Table 1: Key Molecular Properties
Functional Group Analysis
- Isoxazole Ring : A five-membered heterocycle containing one oxygen and one nitrogen atom, methylated at positions 3 and 5. This substitution enhances steric stability and modulates electronic properties.
- Indole Moiety : A bicyclic structure comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The 5-methoxy group (-OCH₃) on the indole influences solubility and receptor binding.
- Acetamide Linker : Connects the isoxazole and indole systems via an ethylamine spacer, providing conformational flexibility critical for biological interactions.
Historical Context of Isoxazole-Indole Hybrid Molecules in Medicinal Chemistry
Evolution of Hybrid Heterocycles
The fusion of isoxazole and indole motifs emerged as a strategy to synergize their individual pharmacological properties. Isoxazoles, known for antimicrobial and anti-inflammatory activities, complement indoles’ roles in neurotransmitter regulation and anticancer effects. Early work in the 2000s demonstrated that such hybrids could target multiple pathways, reducing drug resistance.
Table 2: Milestones in Isoxazole-Indole Hybrid Research
Mechanistic Insights and Applications
Recent studies highlight the role of 5-methoxyindole derivatives in modulating kinase activity and inducing cell cycle arrest. For example, indole-3-isoxazole-5-carboxamide derivatives caused G0/G1 phase arrest in Huh7 liver cancer cells by downregulating CDK4 protein levels. These findings underscore the potential of methoxy-substituted indole-isoxazole hybrids in oncology.
The compound 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide builds on this legacy, leveraging both heterocycles’ electronic and steric profiles for targeted therapeutic design.
Properties
Molecular Formula |
C18H21N3O3 |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(5-methoxyindol-1-yl)ethyl]acetamide |
InChI |
InChI=1S/C18H21N3O3/c1-12-16(13(2)24-20-12)11-18(22)19-7-9-21-8-6-14-10-15(23-3)4-5-17(14)21/h4-6,8,10H,7,9,11H2,1-3H3,(H,19,22) |
InChI Key |
CZASDFHJCLXLRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NCCN2C=CC3=C2C=CC(=C3)OC |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of β-Ketoester Derivatives
A common route involves cyclizing β-ketoesters with hydroxylamine hydrochloride. For example:
-
Ethyl acetoacetate reacts with hydroxylamine hydrochloride in ethanol under reflux to form 3,5-dimethylisoxazole-4-carboxylate.
-
Hydrolysis of the ester group using NaOH (2 M, 60°C, 4 h) yields the carboxylic acid.
-
Decarboxylation via heating (120°C, 2 h) produces 3,5-dimethylisoxazole, which is subsequently alkylated with bromoacetic acid in DMF using K2CO3 as a base.
Key Data :
| Step | Conditions | Yield |
|---|---|---|
| Cyclocondensation | EtOH, reflux, 6 h | 85% |
| Ester hydrolysis | NaOH (2 M), 60°C, 4 h | 90% |
| Alkylation | DMF, K2CO3, 80°C, 12 h | 75% |
Synthesis of 2-(5-Methoxy-1H-Indol-1-yl)ethylamine
Indole Functionalization
-
Protection of Indole : 5-Methoxyindole is treated with chloromethyl ethyl ether (CME) in THF under N2 to protect the N1 position.
-
Bromination : The protected indole undergoes bromination at the 4-position using NBS (N-bromosuccinimide) in CCl4 (0°C, 2 h).
-
Amine Introduction : Brominated intermediate reacts with ethylenediamine in DMF at 60°C for 24 h, followed by deprotection using HCl/MeOH.
Optimization Insight :
-
Ultrasound irradiation (25 kHz, 40°C) reduces reaction time by 50% compared to conventional heating.
-
Yields improve from 65% to 82% when using InCl3 (20 mol%) as a catalyst.
Amide Bond Formation
Coupling Reagents and Conditions
The final step couples the isoxazole acetic acid (1.2 eq) with the indole ethylamine (1.0 eq) using:
Comparative Data :
| Reagent System | Solvent | Temp (°C) | Yield | Purity (HPLC) |
|---|---|---|---|---|
| EDCI/HOBt | DMF | 25 | 88% | 98.5% |
| DCC/DMAP | DCM | 25 | 76% | 95.2% |
Critical Notes :
-
EDCI/HOBt minimizes racemization and side reactions.
-
DMF enhances solubility but requires rigorous drying to avoid hydrolysis.
Reaction Optimization and Green Chemistry Approaches
Catalytic Enhancements
-
InCl3 (20 mol%) : Accelerates cyclocondensation and amidation steps, reducing byproduct formation.
-
DDQ oxidation : Enhances indole reactivity by stabilizing intermediates during coupling.
Characterization and Analytical Data
Spectral Confirmation
Purity Assessment
Challenges and Mitigation Strategies
Indole N-Alkylation Side Reactions
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the indole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents for electrophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide involves its interaction with specific molecular targets. The indole moiety may interact with biological receptors, while the oxazole ring could participate in hydrogen bonding or other interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares key structural features, molecular properties, and reported activities of the target compound and its analogues:
Key Observations:
Structural Variations and Bioactivity: Indole vs. Indazole Core: The target compound’s indole core (vs. indazole in 6b ) may favor interactions with neurotransmitter receptors, while indazole derivatives often exhibit stronger anticancer activity due to enhanced DNA intercalation. Substituent Effects: The 5-methoxy group in the target compound likely improves metabolic stability compared to 6-chloro or unsubstituted indoles (e.g., 1374537-52-6 ). Chloro substituents generally enhance lipophilicity and membrane penetration.
Synthetic Strategies: The target compound’s synthesis likely involves coupling 2-(3,5-dimethyl-1,2-oxazol-4-yl)acetic acid with 2-(5-methoxy-1H-indol-1-yl)ethylamine, analogous to methods in . In contrast, sulfanyl-linked analogues (e.g., ) require NaH-mediated thiol-alkylation, which is less atom-economical but versatile for diversifying substituents.
Physicochemical Properties: The target compound’s molecular weight (340.40) aligns with Lipinski’s rule of five, suggesting oral bioavailability. Higher molecular weights in oxadiazole-sulfanyl derivatives (~350–400 ) may limit permeability.
Research Findings and Data Gaps
- Anticancer Activity : Cyclopentathiazole analogue (CAS 923774-01-0 ) showed moderate activity against HeLa cells (IC₅₀ = 12 µM), but data for the target compound are lacking.
- Antimicrobial Potential: Chloro-substituted indole derivatives (e.g., 1374537-52-6 ) inhibit S. aureus (MIC = 8 µg/mL), suggesting the target’s methoxy group may reduce efficacy.
- Neuroactive Potential: The 5-methoxyindole group resembles serotonin analogs, implying possible 5-HT receptor modulation, though experimental validation is needed.
Biological Activity
The compound 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide is a synthetic derivative featuring a unique combination of an oxazole and an indole moiety. This structural diversity suggests potential for various biological activities, including anti-inflammatory, analgesic, and possibly anticancer effects. This article reviews the biological activity of this compound based on available scientific literature.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 342.39 g/mol. The structure includes:
- An oxazole ring (3,5-dimethyl)
- An indole ring (5-methoxy)
- An acetamide functional group
Biological Activity Overview
Research indicates that compounds with similar structural features exhibit a range of pharmacological effects. The following sections detail specific activities associated with this compound.
Anti-inflammatory Activity
Compounds containing oxazole and indole derivatives have been shown to possess significant anti-inflammatory properties. For instance, studies have demonstrated that derivatives with similar structures can selectively inhibit cyclooxygenase enzymes (COX), particularly COX-2, which is involved in inflammation pathways .
Table 1: Summary of Anti-inflammatory Activity Studies
| Compound | Activity | Reference |
|---|---|---|
| 2-(3,5-dimethyl-1,2-oxazol-4-yl) | Inhibits COX-2 | |
| Indole derivatives | Reduces inflammation in animal models |
Analgesic Effects
Research has highlighted that certain indole derivatives exhibit analgesic effects comparable to established analgesics. The mechanism often involves modulation of pain pathways through interactions with opioid receptors and inhibition of inflammatory mediators .
Anticancer Potential
Some studies suggest that compounds featuring oxazole and indole moieties may exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism may involve the inhibition of specific signaling pathways that promote cell survival and proliferation .
Case Study: Anticancer Activity
In a study examining the cytotoxic effects of related compounds on various cancer cell lines, it was found that certain derivatives led to significant cell death through apoptosis induction. The study utilized MTT assays to quantify cell viability and elucidated the underlying mechanisms through flow cytometry analysis .
Mechanistic Insights
The biological activity of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide can be attributed to:
- Oxazole Ring : Known for its ability to interact with biological targets due to its electron-withdrawing nature.
- Indole Moiety : Implicated in various biological processes including modulation of neurotransmitter systems.
- Acetamide Group : Enhances solubility and bioavailability.
Q & A
Q. What are the common synthetic routes for preparing 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide?
The synthesis typically involves multi-step reactions, including:
- Cyclization : Formation of the oxazole ring via β-keto ester precursors (e.g., hydroxylamine-mediated cyclization) .
- Amide coupling : Reaction of chloroacetyl chloride with amine intermediates (e.g., 2-(5-methoxy-1H-indol-1-yl)ethylamine) under reflux with triethylamine as a base .
- Solvent optimization : Use of DMF or THF with potassium carbonate to facilitate nucleophilic substitution . Reaction progress is monitored via TLC, and purification involves recrystallization (e.g., pet-ether) or column chromatography .
Q. How is the compound characterized post-synthesis to confirm structural integrity?
Characterization employs:
- Nuclear Magnetic Resonance (NMR) : Analysis of proton environments (e.g., indole NH at δ 4.16 ppm, oxazole CH3 at δ 2.3–2.5 ppm) .
- Mass Spectrometry (EIMS) : Molecular ion peaks (e.g., m/z 189 for indole fragments) and fragmentation patterns .
- Chromatography : HPLC or GC to assess purity (>95%) .
Q. What initial biological screening approaches are used to evaluate its bioactivity?
- Enzyme inhibition assays : Testing against kinases or proteases using fluorogenic substrates (e.g., IC50 determination) .
- Cell viability assays : MTT or SRB protocols on cancer cell lines to assess antiproliferative effects .
- Receptor binding studies : Radioligand displacement assays for GPCR targets .
Advanced Questions
Q. How can reaction conditions be optimized to improve yield and minimize by-products?
- Temperature control : Lowering reaction temperatures (e.g., 0–5°C) during sensitive steps like acylation to reduce side reactions .
- pH adjustment : Using sodium acetate buffers (pH 4–5) to stabilize intermediates during cyclization .
- Catalyst selection : Palladium on carbon (Pd/C) for selective hydrogenation of nitro groups to amines .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates .
Q. What strategies address contradictory data in bioactivity studies (e.g., varying IC50 values across assays)?
- Computational validation : Quantum chemical calculations (e.g., DFT) to predict binding modes and reconcile experimental discrepancies .
- Dose-response refinement : Repeating assays with extended concentration ranges (e.g., 0.1–100 μM) to clarify potency .
- Target selectivity profiling : Screening against related enzymes/receptors to identify off-target effects .
Q. How can researchers design experiments to elucidate the compound’s mechanism of action?
- Kinetic studies : Time-dependent enzyme inhibition assays to distinguish competitive vs. non-competitive binding .
- Molecular docking : Using software like AutoDock to predict interactions with active sites (e.g., indole stacking with hydrophobic pockets) .
- Gene expression profiling : RNA-seq to identify downstream pathways affected in treated cells .
Q. What computational methods assist in predicting reactivity or optimizing synthesis pathways?
- Reaction path searching : Quantum mechanics/molecular mechanics (QM/MM) simulations to model transition states and energy barriers .
- Machine learning : Training models on existing reaction datasets to predict optimal reagents/solvents .
- Retrosynthetic analysis : Tools like Synthia™ to propose feasible routes from commercial precursors .
Q. How can solubility challenges in biological assays be mitigated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
